molecular formula C10H14O B046531 d-Carvone CAS No. 2244-16-8

d-Carvone

Cat. No.: B046531
CAS No.: 2244-16-8
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Carvone can be synthesized through several methods, including the oxidation of limonene, a common monoterpene found in citrus oils. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from spearmint oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps such as fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

D-Carvone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDHMXUKGWMISQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Record name D-CARVONE
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DSSTOX Substance ID

DTXSID8020256
Record name d-Carvone
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Molecular Weight

150.22 g/mol
Source PubChem
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Physical Description

D-carvone appears as pale yellow or colorless liquid. (NTP, 1992), Liquid, ((+)-form) colourless to light yellow liquid with a caraway-like odour
Record name D-CARVONE
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Record name (S)-Carvone
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Record name d-Carvone
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 231.00 °C. @ 760.00 mm Hg
Record name D-CARVONE
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Flash Point

192 °F (NTP, 1992)
Record name D-CARVONE
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), 1300 mg/L at 18 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name D-CARVONE
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Record name (S)-Carvone
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Record name d-Carvone
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Density

0.965 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.956-0.961
Record name D-CARVONE
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Record name d-Carvone
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Vapor Pressure

15.5 mmHg at 77 °F ; 31.3 mmHg at 108 °F (NTP, 1992)
Record name D-CARVONE
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CAS No.

2244-16-8
Record name D-CARVONE
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Record name (+)-Carvone
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Record name d-Carvone
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Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)-
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Record name d-Carvone
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Record name (S)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one
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Record name CARVONE, (+)-
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Record name (S)-Carvone
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Melting Point

< 15 °C
Record name (S)-Carvone
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Synthesis routes and methods I

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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